

Application Note: Quantitative Analysis of Codeine in Pharmaceutical Tablets by UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Codeine monohydrate

Cat. No.: B1239579

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Abstract

This application note details a validated UV-Vis spectrophotometric method for the quantitative determination of codeine in tablet formulations. The method is based on the measurement of UV absorbance of codeine in a suitable solvent. This approach offers a simple, rapid, and cost-effective alternative to chromatographic techniques for routine quality control analysis. The protocol described herein covers instrumentation, reagent preparation, standard and sample preparation, and method validation parameters including linearity, accuracy, and precision.

Introduction

Codeine is an opiate analgesic commonly used for the relief of mild to moderate pain and as an antitussive. Its chemical structure includes a benzene ring, which acts as a chromophore, allowing for its quantification using UV-Vis spectrophotometry. This technique is widely employed in pharmaceutical analysis due to its simplicity, speed, and the wide availability of the instrumentation in most laboratories. This document provides a comprehensive protocol for the assay of codeine in tablets, assuming no significant interference from excipients or other active pharmaceutical ingredients (APIs) at the analytical wavelength. For combination drug products with spectral overlap, derivative spectrophotometry or other advanced methods may be required.

Principle

The quantitative determination of codeine is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution containing the dissolved active pharmaceutical ingredient from a tablet at its wavelength of maximum absorbance (λ_{max}), the concentration of codeine can be determined by comparing it to a calibration curve prepared from standard solutions of known concentrations.

Instrumentation and Materials

Instrumentation

- UV-Vis Spectrophotometer (double or single beam)
- Analytical Balance
- Volumetric flasks (10 mL, 25 mL, 100 mL, 1000 mL)
- Pipettes
- Mortar and Pestle
- Sonicator
- Quartz cuvettes (1 cm path length)

Chemicals and Reagents

- Codeine Phosphate reference standard
- Sodium Hydroxide (NaOH), analytical grade
- Acetonitrile (ACN), HPLC grade
- Deionized or distilled water
- Commercially available codeine tablets

Experimental Protocols

Selection of Analytical Wavelength (λ_{max})

A standard solution of codeine is scanned in the UV region (typically 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λ_{max}). The λ_{max} for codeine can vary depending on the solvent used.

- In 0.1 M NaOH, the reported λ_{max} is approximately 284 nm.
- In a deionized water:acetonitrile (90:10 v/v) mixture, the reported λ_{max} is approximately 278 nm.

Preparation of Reagents and Solutions

4.2.1. 0.1 M Sodium Hydroxide (Solvent System 1) Dissolve 4.0 g of NaOH in 1000 mL of deionized water.

4.2.2. Deionized Water:Acetonitrile (90:10 v/v) (Solvent System 2) Mix 900 mL of deionized water with 100 mL of acetonitrile.

4.2.3. Preparation of Standard Stock Solution (100 $\mu\text{g/mL}$) Accurately weigh 10 mg of Codeine Phosphate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the chosen solvent system (e.g., 0.1 M NaOH). This stock solution should be stored under appropriate conditions.

4.2.4. Preparation of Calibration Standards From the stock solution, prepare a series of working standard solutions by serial dilution with the chosen solvent to cover a linear concentration range (e.g., 5-30 $\mu\text{g/mL}$).

Preparation of Sample Solution

- Weigh and finely powder 20 tablets to determine the average tablet weight.
- Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of codeine and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the chosen solvent and sonicate for 15 minutes to ensure complete dissolution of the codeine.

- Dilute to the mark with the same solvent and mix well.
- Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
- Pipette an appropriate aliquot of the filtered solution into a volumetric flask and dilute with the solvent to obtain a final concentration within the calibration range.

Measurement Procedure

- Set the spectrophotometer to the predetermined λ_{max} .
- Zero the instrument using the solvent blank.
- Measure the absorbance of each calibration standard and the sample solution.
- Record the absorbance values.

Data Analysis

Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). The concentration of codeine in the sample solution can be calculated from this equation.

The amount of codeine per tablet is then calculated using the following formula:

$$\text{Amount per tablet (mg)} = (C \times D \times A) / W$$

Where:

- C = Concentration of codeine in the sample solution from the calibration curve ($\mu\text{g/mL}$)
- D = Dilution factor
- A = Average tablet weight (mg)
- W = Weight of the powdered tablet sample taken (mg)

Method Validation Summary

The described method has been validated according to ICH guidelines, with typical results summarized below.

Linearity

The linearity of the method is established by analyzing a series of concentrations of the standard solution.

Parameter	Result
Linearity Range	0.3 - 30 µg/mL
Regression Equation	$y = 0.010x + 0.044$
Correlation Coefficient (R^2)	0.9991
Data derived from a study using a water:acetonitrile solvent system.	

Accuracy

Accuracy is typically determined by the method of standard addition or by analyzing samples with a known concentration and is expressed as percent recovery.

Parameter	Result
Mean % Recovery	98.90% - 100.20%
Recovery percentages for codeine in formulated tablets.	

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD).

Parameter	Level	Result (%RSD)
Precision	Repeatability	< 2.0%
Intermediate Precision	< 3.0%	

Limit of Detection (LOD) and Limit of Quantification (LOQ)

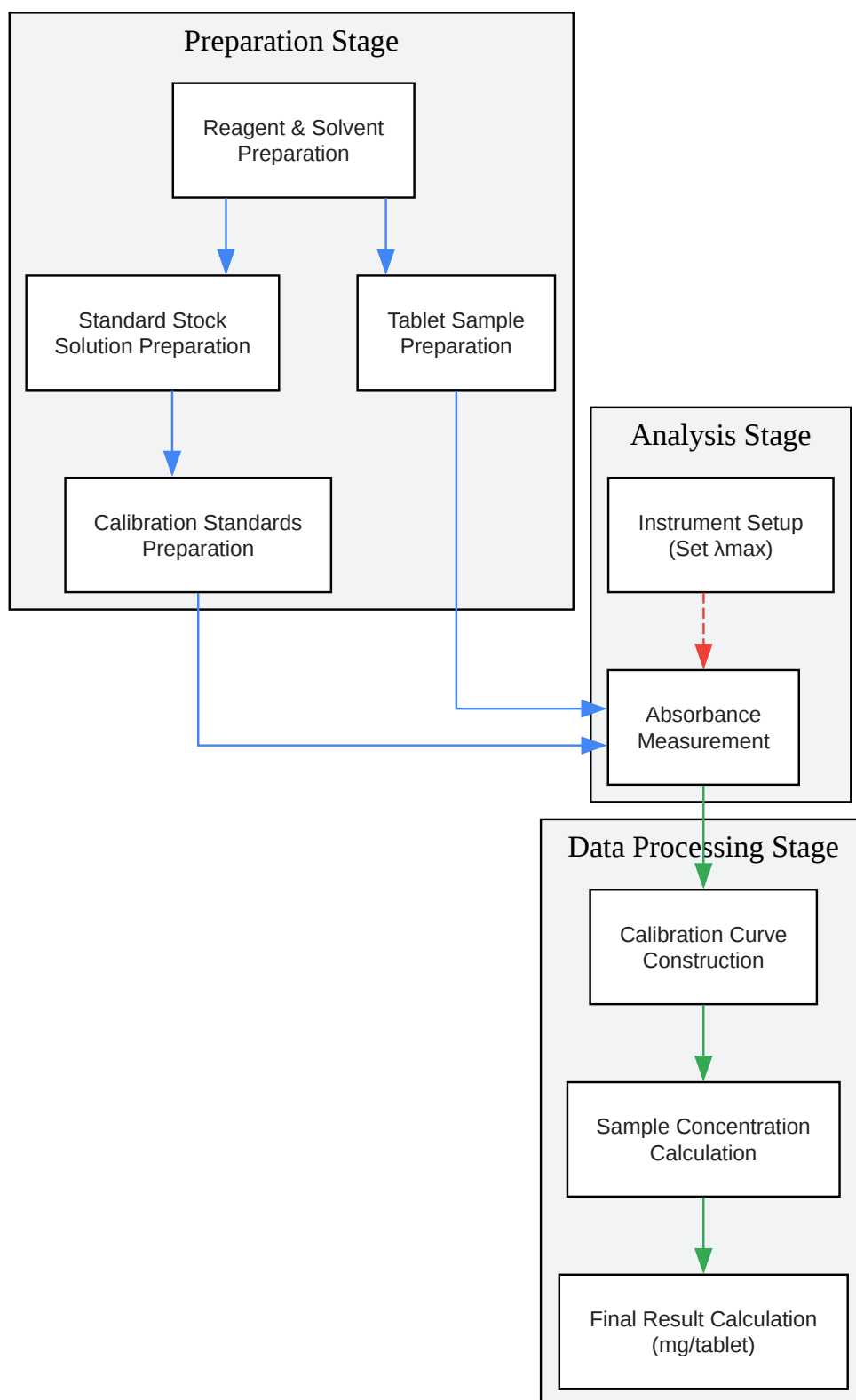
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Result (µg/mL)
Limit of Detection (LOD)	~1.32
Limit of Quantification (LOQ)	~3.99

Values obtained for codeine in a mixture with aspirin.

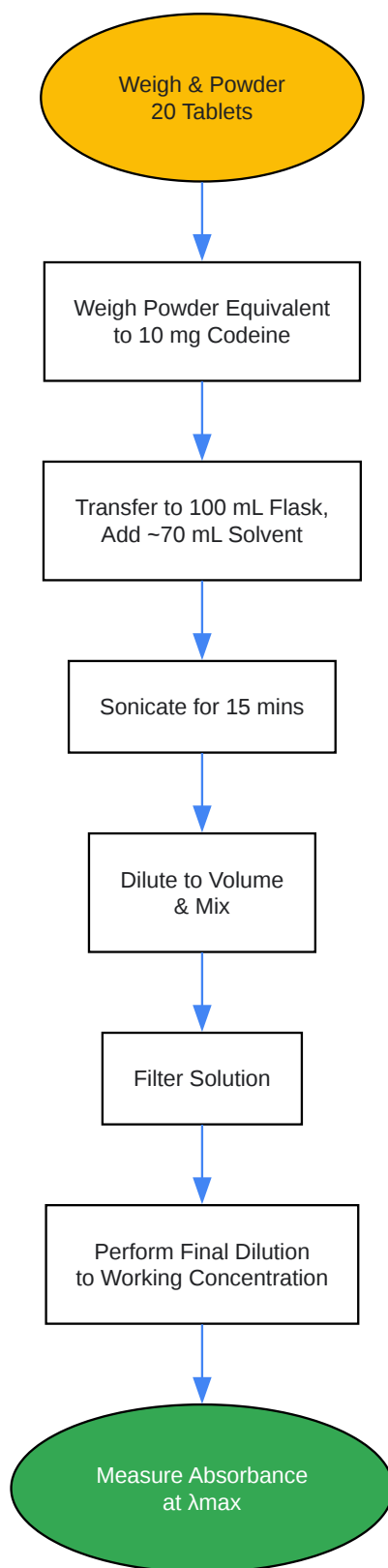
Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedure.



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Caption: Overall workflow for codeine analysis.



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Caption: Detailed sample preparation protocol.

Conclusion

The UV-Vis spectrophotometric method described is suitable for the routine quantitative analysis of codeine in tablet formulations. The method is simple, accurate, precise, and economical. It is crucial to ensure that the sample matrix does not contain interfering substances that absorb at the analytical wavelength. This application note provides a solid foundation for laboratories to implement and validate

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com